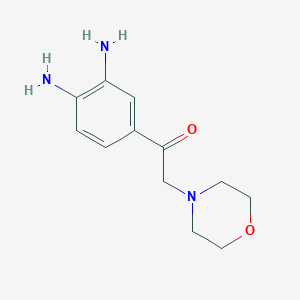
1-(3,4-diaMinophenyl)-2-Morpholinoethanone
概要
説明
“1-(3,4-Diaminophenyl)ethanone” is a compound with the CAS Number: 21304-39-2 and a molecular weight of 150.18 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
There is a paper titled “Effect of a Synthesized Compound against Cancerous Cell Line and Synthesis of Copper Ion Incorporated 1-(3,4-Diaminophenyl) Ethanone-Based Hybrid Nanoflowers” which might contain relevant information about the synthesis of this compound .
Molecular Structure Analysis
The InChI Code for “1-(3,4-Diaminophenyl)ethanone” is 1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3 .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Anti-inflammatory Applications
- Thiophene Derivatives Synthesis : A study detailed the synthesis of thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone. These compounds exhibited anti-inflammatory activity, indicating potential applications in developing anti-inflammatory agents (Helal et al., 2015).
Optoelectronic Materials
- Donor–Acceptor Molecules for Hole Transport : Research on acridone-amine based donor–acceptor molecules, including morpholine substituted acridone compounds, explored their photophysical and electrochemical properties. These findings suggest applications in optoelectronic devices as hole transporting materials (Sharma et al., 2016).
Green Chemistry and Polymers
- Ring-Opening of Biomass-Based Compounds : A study on the ring-opening of gamma-valerolactone (GVL) with amine compounds, including morpholine, highlighted the potential for creating valuable building blocks for green polymers and resins (Chalid et al., 2012).
Catalysis and Synthesis
- Enantioselective Synthesis of Morpholinones : Research demonstrated a catalytic enantioselective method for constructing morpholinone heterocycles, indicating its significance in organic synthesis and pharmacology (He et al., 2021).
Fluorescent Probes for Copper Detection
- Fluorescent Probes Based on Commercially Available Compounds : A study on the use of 2, 3-diaminophenazine and related compounds as fluorescent probes for the selective detection of Cu2+ ions suggests applications in environmental and biological systems (Udhayakumari et al., 2014).
Anticonvulsant Activity
- Sodium Channel Blocking 3-Aminopyrroles : The synthesis and testing of new 3-aminopyrroles for anticonvulsant activity reveal the potential therapeutic applications of such compounds (Unverferth et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-diaminophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10-2-1-9(7-11(10)14)12(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQTYFDVRYDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)
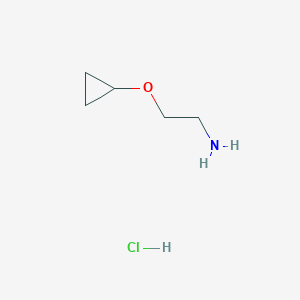
![methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1530566.png)
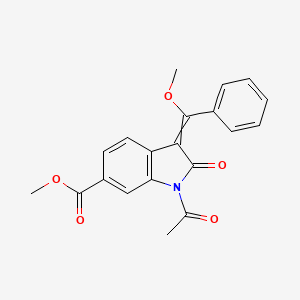
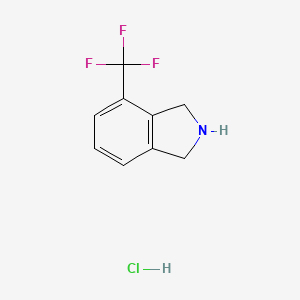
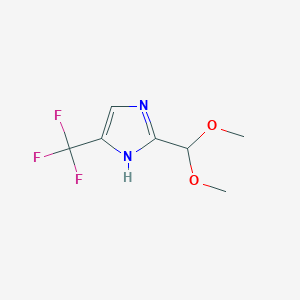


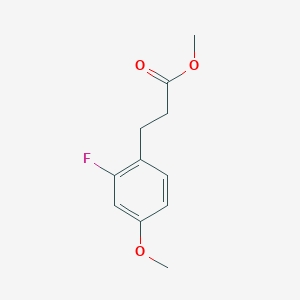
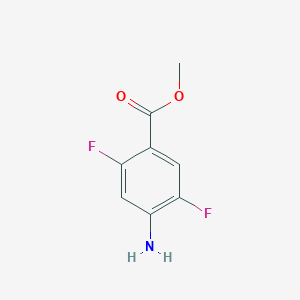
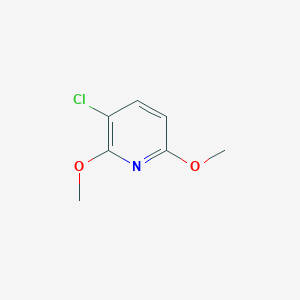
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)

![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)
